molecular formula C11H13BrFN B13629571 2-(5-Bromo-2-fluorobenzyl)pyrrolidine

2-(5-Bromo-2-fluorobenzyl)pyrrolidine

Cat. No.: B13629571
M. Wt: 258.13 g/mol
InChI Key: KHQSZQDWWVOWOL-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorobenzyl)pyrrolidine is an organic compound with the molecular formula C11H13BrFN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluorobenzyl)pyrrolidine typically involves the reaction of 5-bromo-2-fluorobenzyl bromide with pyrrolidine. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorobenzyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted pyrrolidine, while oxidation might produce a ketone or alcohol derivative .

Scientific Research Applications

2-(5-Bromo-2-fluorobenzyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorobenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can participate in halogen bonding, which enhances the compound’s binding affinity to its targets. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-chlorobenzyl)pyrrolidine
  • 2-(5-Bromo-2-methylbenzyl)pyrrolidine
  • 2-(5-Bromo-2-iodobenzyl)pyrrolidine

Uniqueness

2-(5-Bromo-2-fluorobenzyl)pyrrolidine is unique due to the presence of both bromine and fluorine atoms on the benzyl group. This combination of halogens imparts distinct electronic and steric properties, which can influence the compound’s reactivity and binding interactions. Compared to its analogs, the fluorine atom provides additional stability and lipophilicity, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C11H13BrFN

Molecular Weight

258.13 g/mol

IUPAC Name

2-[(5-bromo-2-fluorophenyl)methyl]pyrrolidine

InChI

InChI=1S/C11H13BrFN/c12-9-3-4-11(13)8(6-9)7-10-2-1-5-14-10/h3-4,6,10,14H,1-2,5,7H2

InChI Key

KHQSZQDWWVOWOL-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC2=C(C=CC(=C2)Br)F

Origin of Product

United States

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